

# In-Depth Technical Guide to 3-Chloro-5-fluorobenzo[d]isoxazole

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## Compound of Interest

Compound Name:	3-Chloro-5-fluorobenzo[d]isoxazole
Cat. No.:	B169304

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CAS Number: 178747-50-7

This technical guide provides a comprehensive overview of **3-Chloro-5-fluorobenzo[d]isoxazole**, a halogenated benzisoxazole derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Chemical Structure and Properties

**3-Chloro-5-fluorobenzo[d]isoxazole** belongs to the isoxazole class of heterocyclic compounds, characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms. The fusion of this ring with a benzene molecule, along with chloro and fluoro substitutions, results in its specific physicochemical and biological properties.

Table 1: Physicochemical Properties of **3-Chloro-5-fluorobenzo[d]isoxazole**

Property	Value
CAS Number	178747-50-7
Molecular Formula	C <sub>7</sub> H <sub>3</sub> ClFNO
Molecular Weight	171.56 g/mol
Appearance	White to off-white solid
Melting Point	65.0 - 69.0 °C
Boiling Point	Not available
Solubility	Soluble in common organic solvents like DMSO and methanol.

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **3-Chloro-5-fluorobenzo[d]isoxazole** is not readily available in published literature, a general synthetic pathway can be inferred from standard heterocyclic chemistry techniques. A plausible route involves the cyclization of a suitably substituted salicylaldehyde oxime. The process would likely begin with the appropriate fluorinated and chlorinated aromatic precursor, followed by the introduction of the isoxazole ring.

A documented application of this compound is in the synthesis of more complex molecules. For example, it serves as a key intermediate in the preparation of 3-(2-(N-t-Butoxycarbonylamo)ethylthio)-5-fluoro-1,2-benzisoxazole.

## Experimental Protocol: Synthesis of 3-(2-(N-t-Butoxycarbonylamo)ethylthio)-5-fluoro-1,2-benzisoxazole from 3-Chloro-5-fluorobenzo[d]isoxazole

This protocol details a nucleophilic substitution reaction where the chloro group at the 3-position of the benzisoxazole ring is displaced by a thiol.

Materials:

- **3-Chloro-5-fluorobenzo[d]isoxazole**

- 2-(Boc-amino)ethanethiol

- Potassium carbonate ( $K_2CO_3$ )

- N,N-Dimethylformamide (DMF)

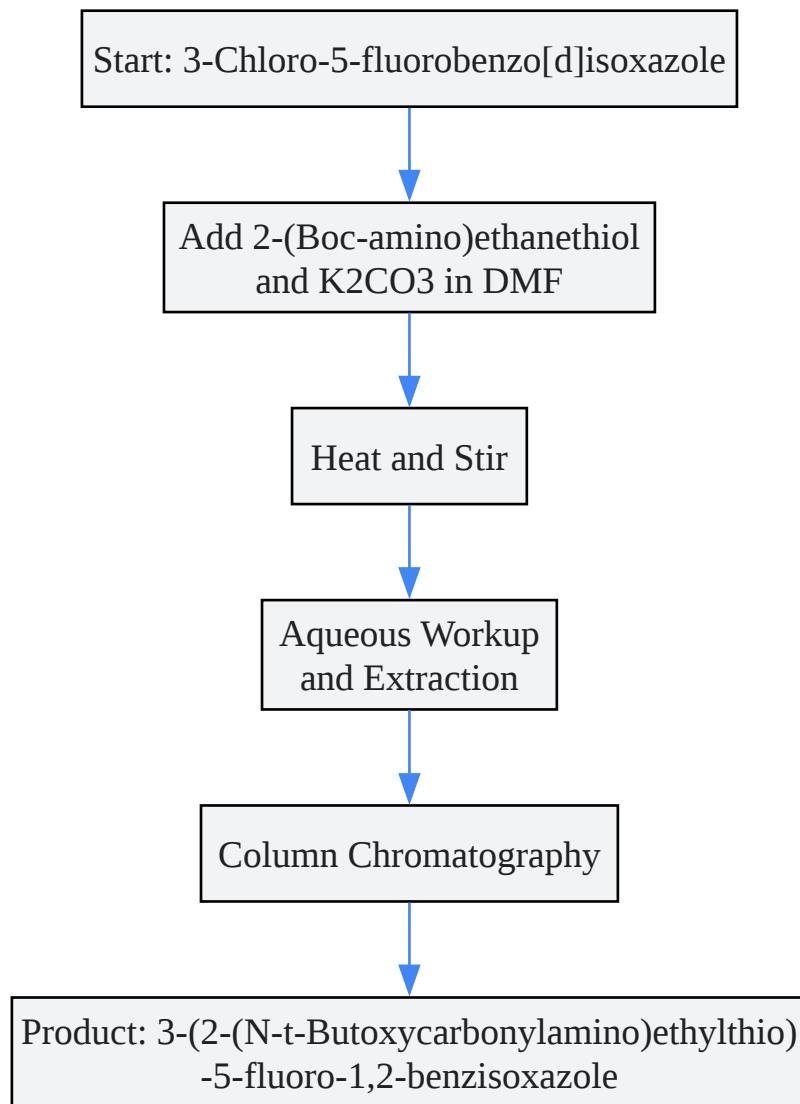
- Ethyl acetate

- Brine

Procedure:

- In a reaction vessel, dissolve **3-Chloro-5-fluorobenzo[d]isoxazole** in N,N-Dimethylformamide (DMF).
- Add 2-(Boc-amino)ethanethiol and potassium carbonate to the solution.
- Stir the reaction mixture at an elevated temperature (e.g., 80°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it into ice water.
- Extract the aqueous mixture with ethyl acetate.
- Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by a suitable method, such as column chromatography, to obtain the pure 3-(2-(N-t-Butoxycarbonylaminio)ethylthio)-5-fluoro-1,2-benzisoxazole.

Diagram 1: Synthetic Workflow



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Caption: General workflow for the synthesis of a derivative from **3-Chloro-5-fluorobenzo[d]isoxazole**.

## Spectroscopic Data

Detailed spectroscopic data for **3-Chloro-5-fluorobenzo[d]isoxazole** is not extensively published. However, based on its structure, the following characteristic signals can be anticipated:

Table 2: Predicted Spectroscopic Data for **3-Chloro-5-fluorobenzo[d]isoxazole**

Technique	Expected Features
<sup>1</sup> H NMR	Aromatic protons would appear as multiplets in the downfield region (typically 7.0-8.5 ppm), with coupling patterns influenced by the fluorine and chlorine substituents.
<sup>13</sup> C NMR	Aromatic carbons would resonate in the 110-160 ppm range. The carbon attached to the chlorine atom would be significantly deshielded. The carbon-fluorine coupling would be observable.
IR Spectroscopy	Characteristic peaks for C=N, C=C, C-F, and C-Cl bonds are expected.
Mass Spectrometry	The molecular ion peak would be observed at m/z 171, with a characteristic isotopic pattern (M+2) due to the presence of chlorine.

## Applications in Drug Discovery and Research

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of halogen atoms, such as chlorine and fluorine, in **3-Chloro-5-fluorobenzo[d]isoxazole** can significantly influence its pharmacokinetic and pharmacodynamic properties. Halogenation can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.

While specific biological activities and signaling pathway involvement for **3-Chloro-5-fluorobenzo[d]isoxazole** have not been extensively reported, its structural similarity to other biologically active benzisoxazoles suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. Researchers can utilize this compound as a starting material to generate libraries of derivatives for screening in various biological assays.

Diagram 2: Potential Research Applications



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Caption: Logical flow from the starting material to a potential drug candidate in a research setting.

## Conclusion

**3-Chloro-5-fluorobenzo[d]isoxazole** is a chemical intermediate with significant potential for application in drug discovery and medicinal chemistry. Its halogenated benzisoxazole core provides a versatile scaffold for the synthesis of novel compounds with a range of potential biological activities. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field. Further investigation into the biological profile of this compound and its derivatives is warranted to fully explore its therapeutic potential.

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